molecular formula C11H16FN5O B11737764 2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11737764
M. Wt: 253.28 g/mol
InChI Key: QMZLWEDWVCAJFP-UHFFFAOYSA-N
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Description

2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and a pyrazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a radical addition followed by intramolecular cyclization.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Final Compound: The final step involves the coupling of the pyrazole derivative with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the fluorinated carbon, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated carbon or the pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-1H-pyrazole: Shares the pyrazole ring and fluorine atom but lacks the additional substituents.

    4-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine: Similar structure but without the ethan-1-ol group.

    1H-pyrazole-1-yl)ethan-1-ol: Lacks the ethyl and fluorine substituents.

Uniqueness

2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its combination of an ethyl group, a fluorine atom, and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16FN5O

Molecular Weight

253.28 g/mol

IUPAC Name

2-[4-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H16FN5O/c1-2-17-11(12)9(6-15-17)5-13-10-7-14-16(8-10)3-4-18/h6-8,13,18H,2-5H2,1H3

InChI Key

QMZLWEDWVCAJFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=CN(N=C2)CCO)F

Origin of Product

United States

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